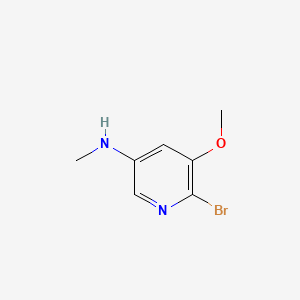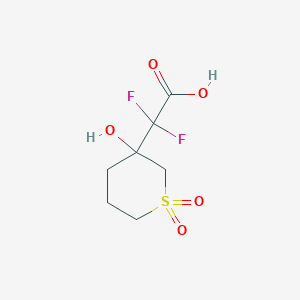![molecular formula C11H17IO3 B13484694 Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique structure with an oxabicyclo[222]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a tandem reaction that allows access to a wide range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions.
Introduction of the iodomethyl group: The iodomethyl group can be introduced via a substitution reaction using iodomethane and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by bases such as DABCO.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Aplicaciones Científicas De Investigación
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar core structure but varying substituents.
Propiedades
Fórmula molecular |
C11H17IO3 |
|---|---|
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3 |
Clave InChI |
RXIPSTOPSGUGMT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCC(O1)(CC2)CI)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


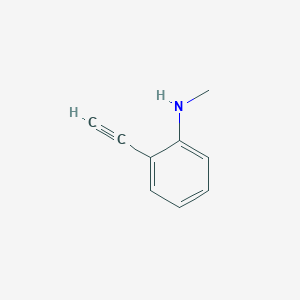
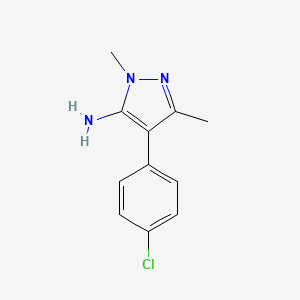
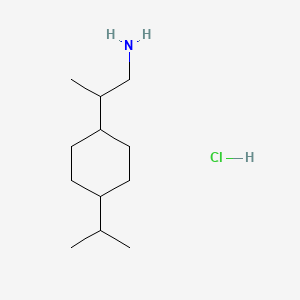
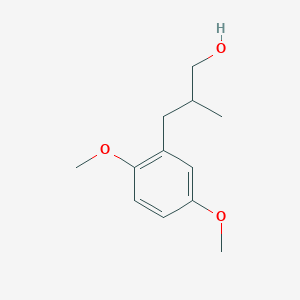
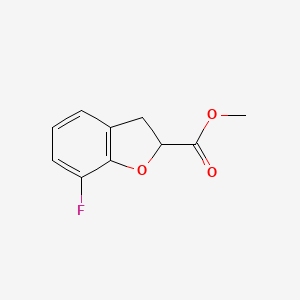
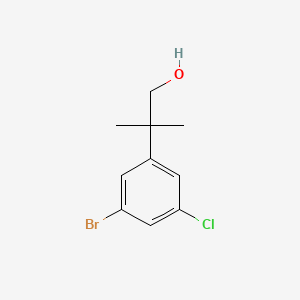

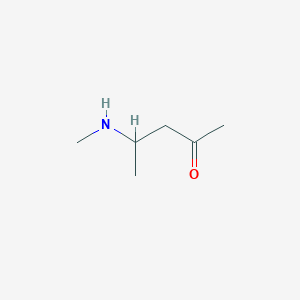
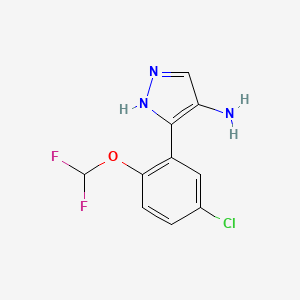


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
